(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid
Description
Properties
IUPAC Name |
(3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHJZFRKSKYNH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis Using Boc-Protected Intermediates
Solid-phase synthesis offers high yields and simplified purification for β-amino acid derivatives. As demonstrated in the synthesis of cyclic β-tripeptides , a resin-bound approach enables sequential coupling of Boc-protected β-amino acids. For (R)-3-amino-7-Boc-aminoheptanoic acid:
-
Resin Functionalization : A 4-Fmoc-hydrazinobenzoyl AM NovaGel resin is used, with Boc protection for the α-amino group during β-amino acid coupling .
-
Stepwise Elongation : Three β-amino acid units are coupled using Boc chemistry, followed by oxidation of the hydrazide linker to release the cyclic product .
-
Adaptation for Target Compound : Linear heptanoic acid chains can be assembled by modifying the resin linker and using Boc-protected diaminoheptanoic acid precursors.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | Boc-β-amino acids, DIC/HOBt | DMF | 25°C | 85–92% |
| Oxidation | I₂, Pyridine/THF | THF | 0°C → RT | 78% |
Solution-Phase Coupling with DMT-MM
The Horner–Wadsworth–Emmons (HWE) reaction and carbodiimide-mediated coupling are pivotal for constructing β-homolysine derivatives. In the synthesis of resormycin :
-
Phosphonate Intermediate Preparation : A protected β-homolysine phosphonate is synthesized using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for amide bond formation .
-
Regioselective Boc Protection : The ε-amino group of β-homolysine is protected with Boc-Cl in a CH₃CN/H₂O mixture at pH 8.5 .
Example Protocol :
-
Boc Protection :
-
Coupling with DMT-MM :
Enantioselective Synthesis via Chiral Auxiliaries
The R-configuration is introduced using asymmetric hydrogenation or enzymatic resolution. A patent describes catalytic hydrogenation for syn-diol intermediates, which can be adapted:
-
Chiral Catalyst : (R)-BINAP-RuCl₂ for asymmetric hydrogenation of α-keto esters .
-
Substrate : 7-Boc-amino-3-ketoheptanoic acid ethyl ester
-
Conditions : H₂ (10 bar), MeOH, 25°C
Data Table :
| Entry | Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 1 | (R)-BINAP-RuCl₂ | 10 | 98 | 85 |
| 2 | (S)-BINAP-RuCl₂ | 10 | 2 | 83 |
Reductive Amination and Azide Reduction
A two-step strategy installs the 3-amino group after Boc protection at position 7:
-
Step 1: Ketone Intermediate
-
Step 2: Reductive Amination
Alternatively, azide reduction (Staudinger or catalytic hydrogenation) is employed:
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Major Products Formed
Scientific Research Applications
Organic Synthesis
(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is extensively utilized in organic synthesis as a versatile building block. Its Boc protection facilitates the formation of more complex molecules without interference from the amino group.
Peptide Synthesis
The compound plays a vital role in peptide synthesis. The protected amino group allows for the formation of peptide bonds, enabling the construction of larger peptides and proteins. The deprotection of the Boc group can be achieved using strong acids, allowing for subsequent reactions necessary for peptide formation.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential applications in drug development. It serves as a precursor for bioactive compounds and has been studied for its role in synthesizing various therapeutic agents.
Industrial Applications
This compound is also employed in industrial settings for producing amino acid derivatives and other fine chemicals. Its stability under various reaction conditions makes it a valuable component in large-scale chemical manufacturing.
Case Studies and Research Findings
-
Peptide Synthesis Efficiency :
A study demonstrated that using this compound as a building block significantly improved yield and purity in peptide synthesis compared to unprotected amino acids due to reduced side reactions during coupling processes. -
Biological Activity :
Research has indicated that compounds derived from this compound exhibit promising biological activities, including selective inhibition of histone deacetylases (HDACs), which are targets for cancer therapy . The compound was shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent . -
Industrial Production Optimization :
Investigations into industrial production methods have revealed that optimizing reaction conditions when synthesizing Boc-protected amino acids can lead to higher yields and reduced costs, making it more feasible for large-scale applications .
Mechanism of Action
The mechanism of action of ®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various reactions, such as peptide bond formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Differences in Functional Groups and Reactivity
Protecting Groups: The Boc group in this compound offers acid-labile protection, whereas the Cbz group in its analogue (CAS: 877373-37-0) requires hydrogenolysis for deprotection . Type D/L inhibitors (CW1–CW20) incorporate iodophenylpropanoic acid backbones, enhancing lipophilicity and target-binding affinity compared to the unsubstituted heptanoic acid chain .
Stereochemical Impact :
- The (R) configuration at C3 in the target compound ensures chiral specificity in enzyme interactions, contrasting with the (S) -configured analogues in Type L inhibitors (e.g., CW11–CW20), which exhibit divergent biological activities .
Bioactivity: Fluorinated derivatives (e.g., the PDB-listed compound) demonstrate enhanced metabolic stability due to fluorine’s electronegativity, unlike the non-fluorinated target compound .
Biological Activity
(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid, commonly referred to as Boc-Lysine, is a protected amino acid that plays a significant role in organic synthesis, particularly in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective mechanism for the amino group, allowing for selective reactions without interference from the amine functionality. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- IUPAC Name : (3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
- Molecular Formula : C₁₂H₂₄N₂O₄
- Molecular Weight : 260.33 g/mol
- CAS Number : 2165435-43-6
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, which is crucial in synthesizing larger peptides and proteins. Upon deprotection, the amino group can participate in further reactions, including peptide bond formation.
Applications in Research and Medicine
-
Peptide Synthesis :
- Used extensively in solid-phase peptide synthesis (SPPS), where the Boc group allows for stepwise addition of amino acids.
- Facilitates the formation of complex peptides that may exhibit biological activity.
-
Medicinal Chemistry :
- Investigated for potential therapeutic applications due to its role in synthesizing bioactive peptides and compounds.
- Analogues of Boc-Lysine have been studied for their effects on histone deacetylases (HDAC), which are important targets in cancer therapy.
1. Synthesis and Evaluation of Desmethyl Azumamide Analogs
A study explored the synthesis of azumamide analogs, which included Boc-protected amino acids like this compound. The analogs were evaluated for their inhibitory effects on HDAC enzymes, revealing that structural modifications significantly influenced their potency against specific HDAC isozymes .
2. Structure–Activity Relationship Studies
Research has demonstrated that modifications to the Boc-protected amino acids can lead to variations in biological activity. For instance, changes to the side chains or backbone structure of analogs derived from this compound were shown to affect their interaction with target proteins involved in cellular regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-3-Aminoheptanoic Acid | No Boc protection | Higher reactivity; less stable |
| (R)-3-Amino-7-(benzyloxycarbonyl)aminoheptanoic acid | Different protecting group | Varies in deprotection conditions; stability profile differs |
The presence of the Boc group provides enhanced stability under various reaction conditions compared to other protecting groups, making it a preferred choice in many synthetic pathways.
Q & A
Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility (e.g., higher solubility in DMF (δP=16.8) vs. THF (δP=5.7)) .
- Co-solvent Screening : Test DMSO/water or ethanol/ethylene glycol mixtures to enhance solubility for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
